2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of Acetamide Moiety: The acetamide group can be formed by reacting the thiazole derivative with 2,4-dimethoxyaniline in the presence of an appropriate coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can take place at the benzyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.
Benzyl Derivatives: Compounds with similar benzyl groups, such as benzyl alcohol and benzyl chloride.
Acetamide Derivatives: Compounds with similar acetamide groups, such as acetamide and N-phenylacetamide.
Uniqueness
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that features a thiazole ring and various functional groups, which contribute to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O4S, with a molecular weight of approximately 364.42 g/mol. The presence of methoxy groups and a thiazole moiety enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H20N2O4S |
Molecular Weight | 364.42 g/mol |
Thiazole Ring | Present |
Methoxy Substituents | 3 (at positions 3, 4, and 5) |
Biological Activity
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Thiazole derivatives have shown effectiveness against various cancer types by targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : Studies suggest that this compound may possess antibacterial and antiviral properties. The thiazole moiety is known to interact with microbial enzymes, disrupting their function and leading to cell death.
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially modulating the activity of key enzymes involved in disease processes.
The mechanism of action for this compound likely involves:
- Binding to Enzymes or Receptors : The thiazole ring and benzyl thioether moiety are thought to interact with the active sites of target enzymes or receptors.
- Hydrogen Bonding : The acetamide group may participate in hydrogen bonding, enhancing binding affinity.
- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound can alter cellular signaling pathways associated with disease progression.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells in vitro. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains. Results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Synthesis
The synthesis of This compound typically involves several steps:
- Formation of the Thiazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Benzyl Thioether : This involves nucleophilic substitution reactions using appropriate thiol reagents.
- Acetamide Formation : Final acylation step using acetic anhydride or acetyl chloride.
Applications
The unique structural features of this compound make it a candidate for various applications:
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a promising lead compound in drug discovery.
- Medicinal Chemistry Research : It serves as a scaffold for synthesizing novel derivatives with enhanced biological activity.
- Material Science : Due to its unique properties, it can be explored for developing new materials with specific functionalities.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-26-16-5-6-19(20(11-16)29-4)24-21(25)9-15-13-31-22(23-15)30-12-14-7-17(27-2)10-18(8-14)28-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYFBCYOZJUXQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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